N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
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Overview
Description
N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a chemical compound with the molecular formula C13H17N3 It is known for its unique structure, which includes a cyclobutyl group, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine typically involves multiple steps. One common method includes the Diels-Alder reaction, where a key intermediate is reacted with benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the desired compound through hydrogenation at room temperature .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene and Parchem specialize in the large-scale production of this compound, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions and participate in hydrogen bonding and π-π interactions with other molecules. These interactions can influence various biological processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Myosmine: Pyridine, 3-(1-pyrrolin-2-yl)-; 2-(3-Pyridyl)-1-pyrroline.
Other Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness
N-Cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is unique due to its combination of a cyclobutyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-cyclobutyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H17N3/c1-4-10(5-1)16-13-11(6-2-9-15-13)12-7-3-8-14-12/h2,6,9-10H,1,3-5,7-8H2,(H,15,16) |
InChI Key |
UWIZNTXIPXEQOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=CC=N2)C3=NCCC3 |
Origin of Product |
United States |
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